carboplatin
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Overview
Description
Carboplatin is a chemotherapy medication used to treat various forms of cancer, including ovarian cancer, lung cancer, head and neck cancer, brain cancer, and neuroblastoma . It belongs to the platinum-based antineoplastic family of medications and works by interfering with the duplication of DNA . Developed as a less toxic analogue of cisplatin, this compound was patented in 1972 and approved for medical use in 1989 .
Preparation Methods
Carboplatin is synthesized through a series of chemical reactions involving platinum compounds. The primary synthetic route involves the reaction of cis-diamminedichloroplatinum(II) with cyclobutane-1,1-dicarboxylic acid in the presence of silver nitrate. This reaction results in the formation of this compound with the release of silver chloride as a byproduct . Industrial production methods typically involve similar reaction conditions but are scaled up to produce larger quantities of the compound.
Chemical Reactions Analysis
Carboplatin undergoes various chemical reactions, including substitution and hydrolysis. In aqueous solutions, this compound can undergo hydrolysis to form reactive platinum complexes that can interact with DNA . Common reagents used in these reactions include water and chloride ions. The major products formed from these reactions are platinum-DNA adducts, which inhibit DNA replication and transcription, leading to cell death .
Scientific Research Applications
Carboplatin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a model compound to study the interactions of platinum-based drugs with biological molecules . In biology, it is used to investigate the mechanisms of DNA damage and repair . In medicine, this compound is extensively used in chemotherapy regimens to treat various cancers . Additionally, it is used in combination with other drugs to enhance its antineoplastic effects . In industry, this compound is used in the development of new platinum-based drugs and drug delivery systems .
Mechanism of Action
Carboplatin exerts its effects by forming reactive platinum complexes that cause intra- and inter-strand cross-linkage of DNA molecules within the cell . This modification of the DNA structure inhibits DNA synthesis and affects the cell in all phases of its cycle . The primary molecular targets of this compound are the nucleophilic sites on DNA, particularly the N7 position of guanine . The formation of platinum-DNA adducts leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death .
Comparison with Similar Compounds
Carboplatin is often compared with other platinum-based chemotherapy drugs, such as cisplatin and oxaliplatin. While all three compounds share a similar mechanism of action, they differ in their chemical structures and toxicity profiles . Cisplatin, the first platinum-based chemotherapy drug, is known for its high nephrotoxicity and ototoxicity . Oxaliplatin, on the other hand, is associated with neurotoxicity . This compound was developed to reduce the nephrotoxic effects of cisplatin while maintaining its antineoplastic activity . Other similar compounds include nedaplatin, lobaplatin, and heptaplatin, which have received regional approval for clinical use .
Properties
Molecular Formula |
C6H14N2O4Pt |
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Molecular Weight |
373.27 g/mol |
IUPAC Name |
azane;cyclobutane-1,1-dicarboxylic acid;platinum |
InChI |
InChI=1S/C6H8O4.2H3N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3; |
InChI Key |
DVQHYTBCTGYNNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(=O)O)C(=O)O.N.N.[Pt] |
Synonyms |
Blastocarb Carboplat Carboplatin Carbosin Carbotec CBDCA cis-Diammine(cyclobutanedicarboxylato)platinum II Ercar JM 8 JM-8 JM8 Nealorin Neocarbo NSC 241240 NSC-241240 NSC241240 Paraplatin Paraplatine Platinwas Ribocarbo |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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